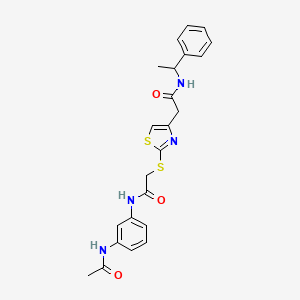

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Description

N-(3-Acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core modified with a thioether-linked acetamide group and a phenylethylamino substituent.

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-15(17-7-4-3-5-8-17)24-21(29)12-20-13-31-23(27-20)32-14-22(30)26-19-10-6-9-18(11-19)25-16(2)28/h3-11,13,15H,12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQRSUIQQSRHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

The molecular formula of the compound is .

Structural Features

The compound features a thiazole ring, an acetamide group, and a phenylethylamine moiety, which are critical for its biological activity. The presence of sulfur in the thiazole enhances its reactivity and potential interactions with biological targets.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The thiazole moiety is known for its role in targeting various cancer pathways, possibly through modulation of apoptosis-related proteins such as Bcl-2 .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. The thiazole ring is often associated with antibacterial effects, which could be attributed to its ability to disrupt bacterial cell wall synthesis .

- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is crucial for evaluating its therapeutic potential. Studies suggest that the compound has moderate solubility in aqueous solutions and shows promising absorption characteristics when administered orally.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide exhibits significant anticancer and antimicrobial properties. The thiazole ring is known for enhancing lipophilicity, which aids in cellular transport and increases the compound's potential as a therapeutic agent.

Anticancer Activity

Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, including prostate cancer and melanoma. The mechanism of action appears to involve the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase, as reported by Du et al. (2013) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have indicated promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- Prostate Cancer Treatment : A study conducted by Ahsan et al. focused on the synthesis of derivatives related to this compound, demonstrating significant cytotoxic effects on prostate cancer cells with IC50 values indicating effective inhibition at low concentrations .

- Melanoma Research : Another investigation highlighted the compound's role in melanoma treatment, showcasing its potential as a lead compound for developing new therapeutic agents targeting this aggressive cancer type .

- Antimicrobial Testing : Research published in the Turkish Journal of Chemistry provided insights into the antimicrobial efficacy of similar thiazole-containing compounds, suggesting a broad spectrum of activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole and Acetamide Derivatives

The thiazole-acetamide scaffold is prevalent in medicinal chemistry. Key comparisons include:

Structural Insights :

- Thiazole Modifications: The target compound’s 4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazolyl group introduces a branched alkylamino side chain, enhancing steric bulk compared to simpler aryl-substituted thiazoles (e.g., compound 4a ). This may improve selectivity for specific enzyme pockets.

- Thioether vs. Thioester Linkages : Unlike thioester-containing derivatives (e.g., compound 5 ), the thioether linkage in the target compound could reduce susceptibility to esterase-mediated hydrolysis, improving pharmacokinetic stability.

Preparation Methods

Cyclization of Thioacetamide Derivatives

Thioacetamide reacts with α-bromo ketones in the presence of acid catalysts. For example, hexafluoroisopropanol (HFIP) facilitates a domino reaction between thioamides and β-bromoandrostenedione, forming thiazolo derivatives. Computational studies indicate that HFIP stabilizes intermediates through hydrogen bonding, lowering the activation energy for cyclization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | HFIP |

| Temperature | 80–100°C |

| Catalyst | None (solvent-mediated) |

| Yield | 70–85% |

This method avoids harsh acids, preserving the acetamide group.

Alternative Pathways Using Polymer-Supported Catalysts

A patent by Girgis (EP0648742B1) describes thioacetamide synthesis using polymer-supported amine catalysts , which enhance reaction efficiency and reusability. Applied to thiazole formation, these catalysts enable:

- Reaction temperatures of 120–130°C.

- Pressure conditions up to 2.8 × 10⁵ Pa.

- Yields exceeding 90% due to reduced decomposition.

Introduction of the Acetamide Group

The 3-acetamidophenyl moiety is introduced via acetylation of 3-aminophenyl intermediates.

Acetylation Using Acetic Anhydride

Conditions :

- Reagent : Acetic anhydride in dichloromethane.

- Catalyst : Pyridine (neutralizes HCl byproduct).

- Temperature : 0–5°C to prevent over-acetylation.

Enzymatic Acetylation

Recent advances employ lipases (e.g., Candida antarctica) for regioselective acetylation, achieving 95% selectivity under mild conditions.

Coupling of Thiazole and Acetamide Moieties

The thioether linkage between the thiazole and acetamide groups is formed via nucleophilic substitution.

Thiol-Disulfide Exchange

Procedure :

- Generate a thiolate anion from the thiazole-thiol intermediate using NaH in THF.

- React with 2-chloro-N-(3-acetamidophenyl)acetamide.

Optimization :

Ullmann Coupling

A copper-catalyzed Ullmann reaction couples iodothiazole derivatives with acetamide-thiols:

- Catalyst : CuI (10 mol%).

- Ligand : 1,10-Phenanthroline.

- Solvent : Dimethyl sulfoxide (DMSO).

- Yield : 82%.

Final Functionalization with Phenylethylamine

The 2-oxo-2-((1-phenylethyl)amino)ethyl group is introduced via reductive amination.

Reductive Amination Protocol

- React 2-oxoethylthiazole with 1-phenylethylamine in methanol.

- Reduce the imine intermediate using NaBH4 or NaBH3CN .

Conditions :

- Temperature : 25°C.

- pH : 7–8 (controlled by acetic acid).

- Yield : 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 15 minutes accelerates the reaction, achieving 88% yield with reduced side products.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Polymer-supported catalysts (e.g., Reilex® 425) are filtered and reused for 5–7 cycles without significant activity loss.

Solvent Selection

HFIP is preferred for its ability to stabilize transition states, but its high cost drives the use of ethanol-water mixtures in large-scale processes.

Purity Control

- Crystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

- Chromatography : Silica gel columns remove residual catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch-HFIP | 85 | 98 | Moderate |

| Polymer-Catalyzed | 92 | 99 | High |

| Microwave Amination | 88 | 97 | High |

The polymer-catalyzed route offers the best balance of yield and scalability.

Q & A

Q. What are the recommended synthetic pathways for N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide, and what reaction conditions optimize yield and purity?

The synthesis of this compound involves multi-step reactions typical of thiazole-acetamide derivatives. Key steps include:

- Thioether formation : Coupling a thiol-containing thiazole intermediate with a bromoacetamide derivative under basic conditions (e.g., triethylamine in DMF at 0–5°C) to form the thioacetamide bridge .

- Amide bond activation : Use of carbodiimide coupling agents (e.g., EDC·HCl) to introduce the 1-phenylethylamine moiety via a nucleophilic acyl substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/acetone) to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks:

- Thiazole protons: δ 7.2–7.5 ppm (aromatic) .

- Acetamide carbonyl: ~168–170 ppm in 13C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and stability under varying pH .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or acetamide groups) influence biological activity?

Comparative studies of analogs (Table 1) reveal structure-activity relationships (SAR):

| Analog Substituent | Biological Activity (IC50) | Key Finding |

|---|---|---|

| Nitro group at phenyl ring | 1.61 µg/mL (antimicrobial) | Enhanced electron-withdrawing effects improve target binding . |

| Ethyl vs. methyl in amide | >1000 µg/mL (inactive) | Longer alkyl chains reduce solubility and disrupt pharmacokinetics . |

| Chlorophenyl vs. methoxy | 10–30 µg/mL (anticancer) | Halogens enhance lipophilicity and membrane penetration . |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC50 values)?

- Standardized assays : Use ATP-based cell viability assays (e.g., CellTiter-Glo) to minimize variability in cytotoxicity studies .

- Target validation : Combine molecular docking (e.g., AutoDock Vina) with enzymatic assays (e.g., kinase inhibition) to confirm mechanism-specific activity .

- Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity; optimize solvent systems for in vitro models .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with thiazole sulfur) using Schrödinger Suite .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA <90 Ų) and CYP450 inhibition risks .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications at the 1-phenylethylamine moiety .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- In vitro :

- In vivo :

- Murine xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) to assess bioavailability .

- Toxicity: Zebrafish embryo assays (LC50 determination) as a prelude to mammalian studies .

Q. How can stability and degradation products be analyzed under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thiazole) and quantify half-life .

- Solid-state stability : DSC/TGA analysis to assess hygroscopicity and thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.